Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

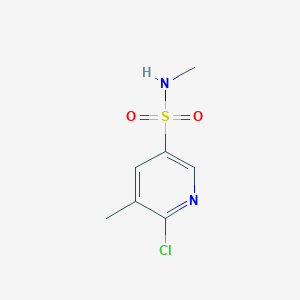

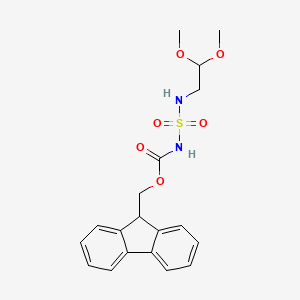

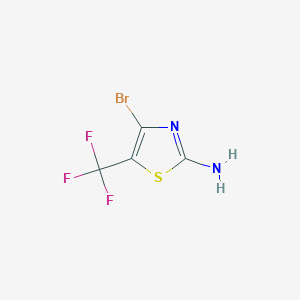

“Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H4ClF3N2O2 . It has a molecular weight of 240.57 . This compound is used in the agrochemical and pharmaceutical industries .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.57 . It is stored in an inert atmosphere at 2-8°C . The compound’s other physical and chemical properties, such as its boiling point, are not specified in the available resources.Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl-promoted functional pyrazoles are significant in the synthesis of novel compounds with potential applications. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, through a series of chemical reactions including condensation and chloridization, has led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds show promising applications, with one found to be a novel fluorescent molecule and others as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, more active than their methyl analogues (Wu et al., 2006).

Direct Trifluoromethylation Techniques

The development of direct trifluoromethylation techniques has enabled the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds, further applied to produce fluorinated pyrazoles. This method, involving CF3I in the presence of a Fenton reagent, simplifies the creation of 4-(Trifluoromethyl)pyrazole derivatives from 2-(trifluoromethyl)-1,3-diketones, demonstrating the versatile applications of trifluoromethyl groups in synthesizing complex organic structures (Ohtsuka et al., 2012).

Biological Evaluations

Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities. Studies have shown compounds derived from substituted pyrazine-2-carboxylic acids exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. For example, derivatives have shown high activity against Mycobacterium tuberculosis and significant antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2006).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, demonstrates the versatility of methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate in the creation of complex molecular structures. These compounds, synthesized from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, highlight the compound's potential in facilitating the synthesis of pharmacologically relevant molecules (Kumar & Mashelkar, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYPYTSNHTXCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)

![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)